XLogP Lipophilicity Advantage of 4-(Methylamino)-1-phenylpyrazole over 4-Amino-1-phenylpyrazole
4-(Methylamino)-1-phenylpyrazole (CAS 19730-17-7) shows a computed XLogP of 1.9, which is 0.7 log units higher than the closely related 4-amino-1-phenylpyrazole (CAS 1128-53-6; XLogP = 1.2) [1][2]. This difference arises solely from the replacement of a primary amine hydrogen with a methyl group, without changing the core scaffold or molecular framework.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.9 |
| Comparator Or Baseline | 4-Amino-1-phenylpyrazole (CAS 1128-53-6): XLogP = 1.2 |
| Quantified Difference | ΔXLogP = +0.7 (58% relative increase) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and ACD/LogP (ChemSpider); consistent across multiple prediction methods. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and potential blood–brain barrier penetration, making the N-methyl compound a more suitable starting point for CNS-targeted programs.
- [1] PubChem. 4-(Methylamino)-1-phenylpyrazole. XLogP3-AA = 1.9. CID: [PubChem CID]. Accessed 2026. View Source
- [2] Basechem. 1-Phenyl-1H-pyrazol-4-amine. XlogP = 1.2. Accessed 2026. View Source
